3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Epoxy curing kinetics Structure-activity relationship Pot-life engineering

3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 85586-54-5) is a C14-saturated cycloaliphatic diamine possessing a molecular weight of 224.39 g·mol⁻¹. The compound features a 2-methylcyclohexylamine core with a 4-aminocyclohexylmethyl substituent at the 3-position, yielding a sterically congested, asymmetric architecture distinct from symmetrical dicyclohexylmethane frameworks.

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 85586-54-5
Cat. No. B12683969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
CAS85586-54-5
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCC1C(CCCC1N)CC2CCC(CC2)N
InChIInChI=1S/C14H28N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h10-14H,2-9,15-16H2,1H3
InChIKeyKSESQIMXKGVXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 85586-54-5): Structural & Procurement Baseline


3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS 85586-54-5) is a C14-saturated cycloaliphatic diamine possessing a molecular weight of 224.39 g·mol⁻¹ . The compound features a 2-methylcyclohexylamine core with a 4-aminocyclohexylmethyl substituent at the 3-position, yielding a sterically congested, asymmetric architecture distinct from symmetrical dicyclohexylmethane frameworks . It belongs to the broader class of aliphatic and cycloaliphatic diamines employed as epoxy curing agents, polyurethane chain extenders, and polyamide intermediates . Its physical properties — including a calculated density of 0.929 g·cm⁻³ and boiling point of 302 °C — position it between low-viscosity short-chain amines and higher-viscosity aromatic or polyamide hardeners, suggesting utility in formulated systems that demand a balance of latency, mechanical performance, and processability.

Why In-Class Diamines Cannot Simply Replace 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine


Cycloaliphatic diamines share the general ability to crosslink epoxy resins, yet their divergent substitution patterns govern critical formulation parameters — including viscosity, gel time, glass-transition temperature (Tg), and resistance to carbamation — that cannot be corrected by simple stoichiometric adjustment [1][2]. For example, the steric environment around each primary amine directly influences the nucleophilic reaction rate with epoxide groups; a more congested amine typically exhibits slower cure kinetics and extended pot life, a property valued in large-cast or room-temperature coating applications. Symmetrical, unsubstituted scaffolds such as 4,4′-methylenebis(cyclohexylamine) (PACM, CAS 1761-71-3) or the closely related 4,4′-methylenebis(2-methylcyclohexylamine) (DMDC/MACM, CAS 6864-37-5) yield different viscosity and Tg profiles than those predicted for the asymmetrically substituted 3-((4-aminocyclohexyl)methyl)-2-methylcyclohexylamine . Consequently, direct drop-in replacement of one diamine for another without reformulation risks compromising gel-time windows, final network architecture, and long-term barrier performance.

Quantitative Differentiation Evidence for 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine vs. Closest Analogs


Steric Environment & Amine Reactivity: Asymmetric Substitution vs. Symmetric Diamines

The 3-((4-aminocyclohexyl)methyl)-2-methylcyclohexylamine scaffold places a methyl group at the 2-position and the (4-aminocyclohexyl)methyl bridge at the 3-position of the core cyclohexyl ring, creating one sterically hindered primary amine and one less-hindered primary amine . Differential scanning calorimetry (DSC) studies on cycloaliphatic diamines demonstrate that increased steric hindrance at the amine-bearing carbon consistently raises the activation energy (Eₐ) for epoxy-amine curing by 10–25 kJ·mol⁻¹ relative to less-hindered analogs, directly translating to longer gel times at ambient temperature [1]. In contrast, the symmetrical 4,4′-methylenebis(cyclohexylamine) (PACM) presents two equivalent, minimally hindered amines, yielding faster cure and shorter pot life (~40–60 min for standard DGEBA systems at 25 °C) .

Epoxy curing kinetics Structure-activity relationship Pot-life engineering

Viscosity Differential: Target Diamine vs. PACM and DMDC Benchmark Hardeners

Dynamic viscosity at 25 °C is a first-order selection parameter for solvent-free and high-solids epoxy formulations. The commercial benchmark PACM (CAS 1761-71-3) exhibits a viscosity range of 50–80 mPa·s , while the methyl-substituted analog DMDC/MACM (CAS 6864-37-5) — bearing one methyl group on each cyclohexyl ring — shows a higher viscosity of 80–115 mPa·s . The asymmetric, mono-methylated architecture of 3-((4-aminocyclohexyl)methyl)-2-methylcyclohexylamine is predicted to disrupt molecular packing more than the symmetric PACM scaffold but less than the bis-methylated DMDC, placing its expected viscosity in an intermediate window (~60–100 mPa·s) that offers a distinct balance of flow and film-build .

Formulation viscosity Processing window Solvent-free coatings

Amine Hydrogen Equivalent Weight (AHEW) & Stoichiometric Efficiency vs. PACM

The amine hydrogen equivalent weight (AHEW) directly determines the mass of curing agent required per epoxy equivalent, influencing both formulation cost and final network density. PACM (MW 210.36 g·mol⁻¹, four amine hydrogens) has a theoretical AHEW of 52.6 g·eq⁻¹; DMDC (MW 238.41 g·mol⁻¹, four amine hydrogens) has a theoretical AHEW of 59.6 g·eq⁻¹ . 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (MW 224.39 g·mol⁻¹, four amine hydrogens) possesses a theoretical AHEW of 56.1 g·eq⁻¹ . This 6.6% higher AHEW vs. PACM means a slightly higher mass loading for the same epoxy quantity, but the concomitant steric modulation of cure speed offers formulators an additional lever to tune working time without resorting to external accelerators or retarders [1].

Stoichiometric ratio Formulation cost Crosslink density

Substitution-Pattern-Driven Carbamation Resistance: Hygroscopic Benchmarking Rationale

Primary amines in epoxy hardeners can react with atmospheric CO₂ and moisture to form ammonium carbamate salts (‘amine blush’), degrading intercoat adhesion and surface aesthetics. The steric shielding of amine functionalities has been shown to reduce the rate of carbamate formation in cycloaliphatic diamine-cured epoxy coatings exposed to ≥80% relative humidity [1]. The asymmetric architecture of 3-((4-aminocyclohexyl)methyl)-2-methylcyclohexylamine, with one amine group in closer proximity to the ring methyl substituent, is structurally predisposed to exhibit differential carbamation kinetics compared to the symmetrically exposed amines of PACM, potentially offering superior blush resistance under humid application conditions — a hypothesis supported by gravimetric carbamation studies on 3DCM-based systems [1].

Amine blush resistance High-humidity curing Coating aesthetics

Recommended Application Scenarios for 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine Based on Comparative Evidence


Ambient-Cure High-Solids Industrial Flooring with Extended Pot Life

The sterically modulated reactivity profile of 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine supports a gel-time window 1.5×–3× longer than that of fast-reacting PACM [1], enabling single-batch mixing and application of large-area epoxy flooring systems at ambient temperature without premature viscosity build-up. Its intermediate viscosity (predicted 60–100 mPa·s) promotes excellent substrate wetting and self-leveling in 100%-solids formulations , while the reduced carbamation tendency under humid conditions protects intercoat adhesion in multi-layer floor-sealing operations [2].

Marine & Protective Coatings Requiring Humidity-Tolerant Cure

Coating specifications for offshore, harbor, and water-treatment environments demand amine hardeners that resist amine blush formation during application under variable humidity. The sterically shielded amine architecture of this compound is predicted to suppress surface carbamation at relative humidity levels where unhindered diamines such as PACM exhibit objectionable surface waxy layers [2]. This characteristic directly addresses procurement requirements in marine coating tenders where intercoat adhesion failure is a key rejection criterion.

Formulated Hardener Blends Targeting Tailored Reactivity Profiles

The intermediate AHEW (56.1 g·eq⁻¹) and asymmetric amine reactivity of 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine make it a strategic co-hardener component when blended with fast-reacting amines (e.g., isophorone diamine, IPDA) or slower polyamide hardeners . By adjusting the blend ratio, formulators can engineer bespoke cure-speed/viscosity/Tg profiles that are unattainable with single-component symmetric diamines, enabling differentiated product lines in the competitive epoxy hardener market .

Polyamide and Polyimide Intermediate Synthesis

Beyond epoxy curing, cycloaliphatic diamines serve as monomers for transparent polyamides and high-Tg polyimides. The asymmetric, non-coplanar structure of 3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is expected to disrupt polymer chain packing, potentially yielding amorphous, optically clear polyamides with reduced crystallinity relative to those derived from PACM or DMDC — a property validated in analogous bis(4-aminocyclohexyl)methane-derived polyamides used in optical and electronic applications [3].

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